

Allomatrine: A Technical Guide to its Chemical and Physical Properties

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Compound of Interest

Compound Name: Allomatrine

Cat. No.: B3037849

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Introduction

Allomatrine, a tetracyclic quinolizidine alkaloid, is a natural product isolated from the bark of *Sophora japonica*.^{[1][2]} It is a diastereomer of matrine and has garnered significant interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the fundamental chemical and physical properties of **Allomatrine**, alongside detailed methodologies for its analysis and for investigating its biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this promising compound.

Chemical and Physical Properties

Allomatrine presents as a solid, white to off-white powder.^{[2][3]} Its core chemical and physical characteristics are summarized in the tables below, providing a comprehensive quantitative overview.

Identifier	Value	Reference
CAS Number	641-39-4	[1] [2] [3] [4]
Molecular Formula	C ₁₅ H ₂₄ N ₂ O	[1] [2] [3]
Molecular Weight	248.36 g/mol	[1] [2] [3]
Synonyms	(+)-Allomatrine, 6β-Matrine, Tetrahydroisosoporphoramine	[3]

Property	Value	Reference
Melting Point	106-107 °C	[3]
Boiling Point (Predicted)	396.7 ± 31.0 °C	[3]
pKa (Predicted)	9.47 ± 0.20	[3]
Form	Solid	[1]
Appearance	White to off-white powder	[2] [3]
Storage	4°C, protect from light	[1]

Solvent	Solubility	Reference
DMSO	100 mg/mL (with ultrasonic)	[1]
Chloroform	Soluble	[3]
Dichloromethane	Soluble	[3]
Ethyl Acetate	Soluble	[3]
Acetone	Soluble	[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible investigation of **Allomatrine**. This section outlines key experimental protocols for the analysis of **Allomatrine** and for the assessment of its biological activities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general framework for determining the purity of an **Allomatrine** sample, adapted from methods used for the analysis of the structurally similar alkaloid, matrine.

- **Instrumentation:** A standard HPLC system equipped with a UV detector is suitable for this analysis.
- **Column:** A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended.
- **Mobile Phase:** A mixture of methanol and a phosphate buffer (e.g., 0.01 mol/L KH_2PO_4) is commonly used. The exact ratio should be optimized to achieve good separation. For instance, a starting point could be a ratio of 6:94 (v/v) of methanol to buffer. The addition of a small amount of triethylamine (e.g., 0.01%) can improve peak shape.
- **Flow Rate:** A flow rate of 1.0 mL/min is a typical starting point.
- **Detection:** UV detection at a wavelength of approximately 208-220 nm is appropriate for this class of compounds.
- **Sample Preparation:**
 - Accurately weigh a small amount of the **Allomatrine** sample.
 - Dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
 - Filter the sample solution through a 0.45 μ m syringe filter before injection.
- **Analysis:**
 - Inject a standard solution of **Allomatrine** of known concentration to determine the retention time.
 - Inject the prepared sample solution.

- The purity of the sample can be calculated based on the peak area of **Allomatrine** relative to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the chemical structure of **Allomatrine**.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
- Sample Preparation:
 - Dissolve approximately 5-10 mg of the **Allomatrine** sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Transfer the solution to an NMR tube.
- Experiments:
 - ¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.
 - ¹³C NMR: Provides information about the carbon skeleton.
 - 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms and confirming the complete structure of the molecule.
- Data Analysis: The resulting spectra should be compared with published NMR data for **Allomatrine** to confirm its identity and purity.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of **Allomatrine** on the viability of cultured cells.

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

- Allow the cells to adhere and grow for 24 hours.
- Treatment:
 - Prepare a series of dilutions of **Allomatrine** in cell culture medium.
 - Remove the old medium from the wells and replace it with the medium containing different concentrations of **Allomatrine**. Include a vehicle control (medium with the solvent used to dissolve **Allomatrine**, e.g., DMSO).
 - Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
- MTT Addition:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
 - Add 10-20 μ L of the MTT solution to each well.
 - Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization and Measurement:
 - Carefully remove the medium.
 - Add 100-150 μ L of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of **Allomatrine** on the expression and phosphorylation of key proteins in signaling pathways.

- Cell Treatment and Lysis:

- Treat cells with **Allomatrine** at various concentrations and for different time points.
- Wash the cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
 - Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Akt, total Akt, NF- κ B p65).
 - Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection:
 - Add a chemiluminescent substrate to the membrane.
 - Detect the signal using an imaging system.

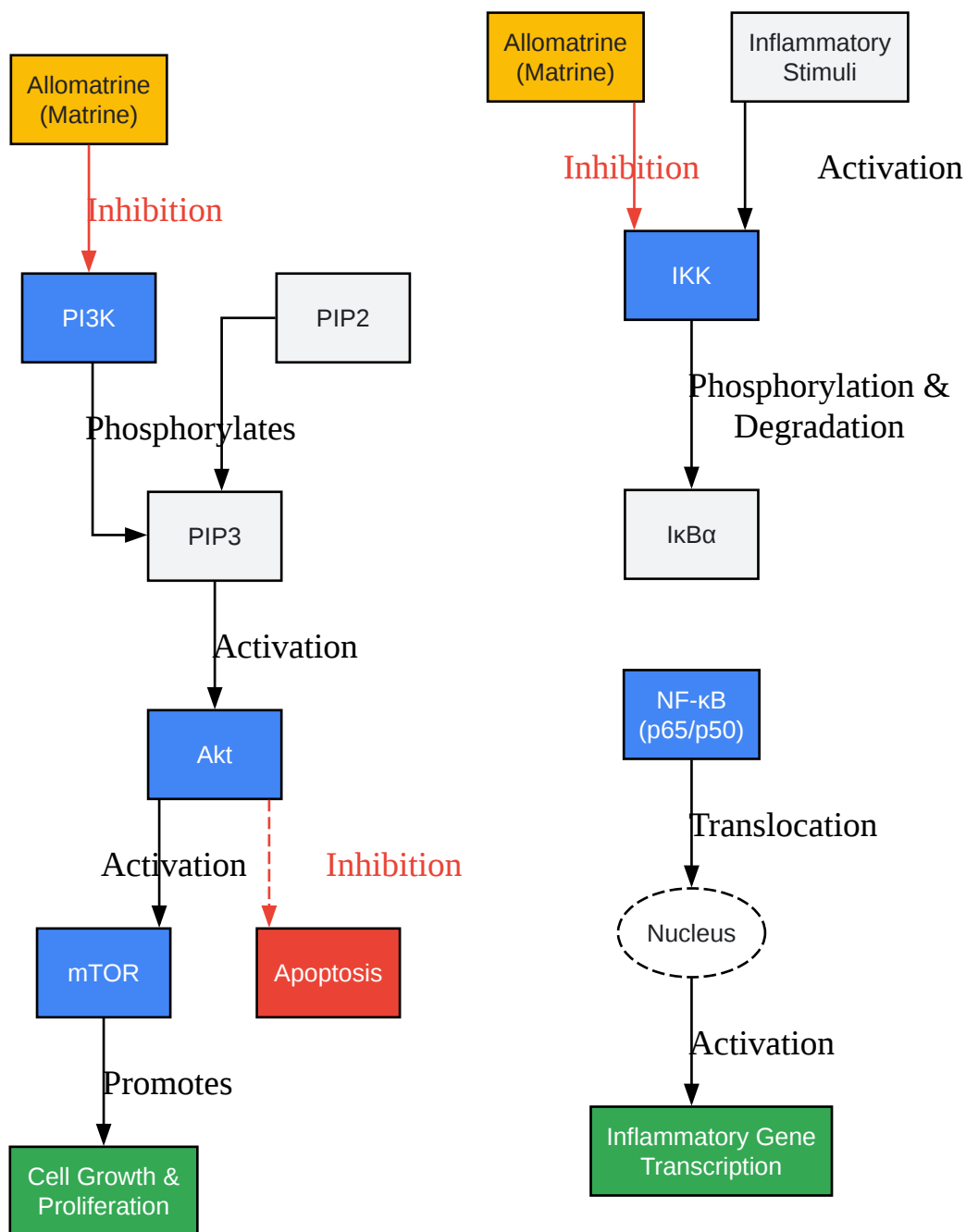
- Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

Signaling Pathways Modulated by Matrine Alkaloids

While research specifically on **Allomatrine**'s effects on signaling pathways is emerging, extensive studies on its isomer, matrine, have revealed its modulatory role in several key cellular signaling cascades. These findings provide a strong basis for investigating similar effects of **Allomatrine**.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Matrine has been shown to inhibit this pathway in various cancer cells, leading to apoptosis and cell cycle arrest.^{[5][6]}



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